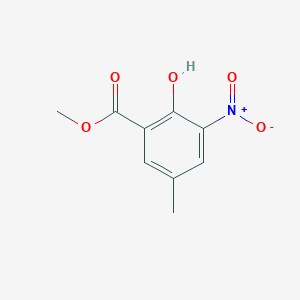

Methyl 2-hydroxy-5-methyl-3-nitrobenzoate

Vue d'ensemble

Description

Methyl 2-hydroxy-5-methyl-3-nitrobenzoate is an organic compound with the molecular formula C9H9NO5 It is a derivative of benzoic acid, characterized by the presence of a methyl ester group, a hydroxyl group, and a nitro group on the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-5-methyl-3-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl salicylate (methyl 2-hydroxybenzoate) followed by methylation. The nitration step typically uses concentrated nitric acid and sulfuric acid as reagents, while the methylation step involves the use of methyl iodide and a base such as potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-hydroxy-5-methyl-3-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Esterification: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as alkoxides or amines.

Esterification: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: Methyl 2-hydroxy-5-methyl-3-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Esterification: 2-hydroxy-5-methyl-3-nitrobenzoic acid.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Methyl 2-hydroxy-5-methyl-3-nitrobenzoate has been studied for its potential antimicrobial properties. Research indicates that derivatives of this compound exhibit significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest its potential as a lead compound for developing new antibiotics .

Cytotoxicity Studies

In studies assessing cytotoxicity, this compound demonstrated the ability to induce apoptosis in cancer cell lines. For instance, FACS analysis revealed that treatment with this compound led to G2-M phase arrest in SW48 cells, indicating a possible mechanism for its anticancer activity .

Material Science

Polymer Synthesis

This compound can serve as a building block in synthesizing advanced polymers. Its functional groups allow for the incorporation into polymer chains, enhancing properties such as thermal stability and mechanical strength. Research has shown that introducing such nitro-substituted aromatic compounds into polymer matrices can improve their performance in various applications .

Nanomaterials

this compound has been utilized in the synthesis of nanomaterials, particularly metal nanoparticles. The compound acts as a stabilizing agent during the reduction process of metal salts, resulting in uniform particle sizes and enhanced catalytic properties .

Environmental Applications

Pollutant Degradation

Studies have explored the use of this compound in degrading environmental pollutants. Its reactive nitro group can facilitate reactions that break down complex organic pollutants in wastewater treatment processes . This application highlights its potential role in green chemistry initiatives aimed at reducing environmental impact.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed MIC values below 0.25 μg/mL against resistant strains of bacteria. This study underscores the compound's potential as a template for developing new antibacterial agents .

Case Study 2: Polymer Enhancement

In another research project, this compound was incorporated into a polyvinyl chloride matrix to enhance its mechanical properties. The resulting composite exhibited improved tensile strength and thermal stability compared to pure PVC .

Mécanisme D'action

The mechanism of action of methyl 2-hydroxy-5-methyl-3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxyl and ester groups also contribute to its reactivity and potential biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2-hydroxy-3-nitrobenzoate: Similar structure but with the nitro group in a different position.

Methyl 5-hydroxy-2-nitrobenzoate: Another positional isomer with different chemical properties.

Methyl 2-hydroxy-4-nitrobenzoate: Differently substituted nitrobenzoate with unique reactivity.

Uniqueness

The combination of a hydroxyl group, a nitro group, and a methyl ester group in this particular arrangement provides distinct properties that are valuable in various research and industrial contexts .

Activité Biologique

Methyl 2-hydroxy-5-methyl-3-nitrobenzoate, also known as MMN, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₉H₉N₁O₅

- Molecular Weight : Approximately 197.17 g/mol

- Appearance : Pale yellow crystalline powder

The compound features a methyl ester functional group along with hydroxyl and nitro substituents, which may influence its reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted its inhibitory effects against various bacterial strains, including multidrug-resistant organisms. The minimal inhibitory concentrations (MICs) for these compounds were reported to be low, indicating potent antibacterial activity .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on key enzymes involved in carbohydrate digestion:

- α-glucosidase

- α-amylase

In vitro studies demonstrated that MMN exhibited increased inhibitory activity against α-glucosidase compared to the standard anti-diabetic drug acarbose, suggesting its potential utility in managing carbohydrate metabolism and diabetes .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Interaction : The compound's hydroxyl and nitro groups can interact with enzyme active sites, leading to competitive inhibition.

- Reduction Pathways : The nitro group can undergo reduction to form reactive intermediates that may disrupt cellular processes by inhibiting specific enzymes or pathways.

- Cellular Targeting : Its molecular structure allows it to interact with various cellular components, potentially leading to apoptosis in cancer cells or disruption of bacterial cell wall synthesis .

Case Studies and Experimental Data

- Antibacterial Studies :

- Diabetes Management :

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound Name | Similarity Index | Notable Activity |

|---|---|---|

| Methyl 2-hydroxy-3-nitrobenzoate | 0.90 | Moderate antibacterial properties |

| Methyl 4-hydroxy-3-nitrobenzoate | 0.85 | Antioxidant activity |

| Methyl 2-methoxy-5-nitrobenzoate | 0.87 | Antimicrobial effects |

This table illustrates the unique positioning of the hydroxyl and nitro groups in MMN, which may enhance its reactivity compared to other benzoate derivatives.

Propriétés

IUPAC Name |

methyl 2-hydroxy-5-methyl-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-5-3-6(9(12)15-2)8(11)7(4-5)10(13)14/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGOQALTCFDIHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00502978 | |

| Record name | Methyl 2-hydroxy-5-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67191-44-0 | |

| Record name | Methyl 2-hydroxy-5-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.